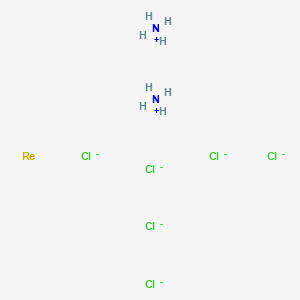
INDIUM(I) CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exists in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is one of three known indium chlorides and is notable for its unique structural and chemical properties.
Mechanism of Action
Target of Action
Indium(I) chloride, also known as indium monochloride, is primarily used in the field of nuclear medicine. It is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin . These monoclonal antibodies are the primary targets of this compound .
Mode of Action
The mode of action of this compound is related to its ability to label monoclonal antibodies. This labeling allows these antibodies to be tracked in vivo, enabling diagnostic imaging procedures . The specific interactions between this compound and its targets can vary depending on the type of monoclonal antibody being labeled .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a radioactive tracer. By labeling monoclonal antibodies, it allows for the tracking of these antibodies as they interact with their targets within the body . The specific pathways affected can vary depending on the type of antibody being labeled and the nature of the target .
Pharmacokinetics
Indium-111, a radioisotope of indium, has a half-life of 67.3 hours, making it suitable for vectors with longer pharmacokinetic profiles .
Result of Action
The result of this compound’s action is the successful labeling of monoclonal antibodies, enabling them to be tracked within the body. This allows for in vivo diagnostic imaging procedures, providing valuable information for medical diagnosis and treatment .
Biochemical Analysis
Biochemical Properties
Indium(I) Chloride can react with several ligands to form organometallic complexes of indium . These complexes have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation .
Cellular Effects
It is known that indium complexes can have antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known that the relatively high energy level of the 5s electrons of the indium center make InCl susceptible to oxidation as well as disproportionation into In (0) and InCl3 .
Preparation Methods
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. The structure of the yellow polymorph resembles that of sodium chloride, with Cl-In-Cl angles ranging between 71° and 130°, while the red polymorph crystallizes in the thallium(I) iodide motif .
Chemical Reactions Analysis
Indium(I) chloride undergoes various chemical reactions, including:
Disproportionation: It can disproportionate into indium metal and indium trichloride, especially in the presence of tetrahydrofuran.
Lewis Acid Catalysis: This compound acts as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and tetrahydrofuran for facilitating disproportionation. Major products formed from these reactions include indium metal and indium trichloride.
Scientific Research Applications
Indium(I) chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Indium(I) chloride can be compared with other indium halides such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example, indium(I) fluoride is less commonly used as a catalyst compared to this compound, while indium(I) iodide has unique applications in organic synthesis due to its reactivity with carbon-iodide bonds .
This compound stands out due to its dual polymorphic forms and its versatility as a catalyst in organic synthesis and its role in radiopharmaceuticals.
Properties
CAS No. |
13465-10-6 |
|---|---|
Molecular Formula |
ClIn |
Molecular Weight |
150.27 g/mol |
IUPAC Name |
indium(1+);chloride |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 |
InChI Key |
APHGZSBLRQFRCA-UHFFFAOYSA-M |
SMILES |
Cl[In] |
Canonical SMILES |
[Cl-].[In+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













